2-(2-naphthyl)-N-phenylacetamide
Description
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C18H15NO/c20-18(19-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2,(H,19,20) |
InChI Key |
SOSAGFOZXUDQEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Aromatic Groups : The naphthyl group in 2-(2-naphthyl)-N-phenylacetamide likely enhances hydrophobic interactions compared to simpler phenyl derivatives (e.g., 2-phenylacetamide, MW 135.16 ).
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 2-(4-fluorophenyl)-N-phenylacetamide derivatives) improve cytotoxicity, whereas methoxy groups reduce activity .
- Heterocyclic Additions: Pyrimidinylamino (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) or indole-thioether moieties confer target-specific effects, such as reverse transcriptase (RT) inhibition via hydrogen bonding with Lys 101 .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
Key Observations :
- Protein Binding: S-4’s 78.82% binding suggests prolonged circulation, akin to Propranolol (80–93%) . This contrasts with low-binders like Ranitidine (14.84%), indicating substituents critically influence binding.
- Cytotoxicity: Organoselenium analogs (e.g., Compound 9) exhibit potent anticancer activity (IC₅₀: 7.48 µM), surpassing 2-(4-fluorophenyl)-N-phenylacetamide derivatives (IC₅₀ >12 µM) . Selenium’s redox-modulating properties may explain this enhancement.
Mechanistic and Target-Specific Differences
- Anticancer Activity: While 2-(4-fluorophenyl)-N-phenylacetamide derivatives target prostate carcinoma (PC3), organoselenium compounds show broader cytotoxicity, possibly due to reactive oxygen species (ROS) modulation .
- Antiviral Activity: Derivatives with pyrimidinylamino groups (e.g., 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide) inhibit HIV-1 RT via hydrogen bonding with Lys 101, a mechanism absent in simpler naphthyl/phenyl analogs .
- Structural Flexibility: Docking studies highlight that rigid aromatic systems (e.g., diarylpyrimidines) improve RT inhibition, whereas flexible naphthyl groups may favor nonspecific interactions .
Preparation Methods
Direct Acylation of Aniline with 2-Naphthylacetyl Chloride
The most straightforward method involves reacting aniline with 2-naphthylacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. Typical conditions include:
-
Molar ratio : 1:1.2 (aniline:acyl chloride)
-
Temperature : 0°C → room temperature (RT) over 4 hours
-
Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine
This method yields 65–72% product, with residual TEA and unreacted acyl chloride as primary impurities. Recrystallization from ethanol-water (3:1) improves purity to >98%.
Coupling Agent-Mediated Synthesis Using EDC/HOBt
Carbodiimide-based coupling offers higher selectivity, particularly for acid-sensitive substrates. A representative protocol:
-
Activate 2-naphthylacetic acid (1 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF for 30 minutes at 0°C.
-
Add aniline (1.05 equiv) and stir at RT for 12–16 hours.
-
Purify via silica gel chromatography (hexane:EtOAc 4:1).
Advantages :
-
Yields: 85–92%
-
Minimal racemization
-
Compatible with functionalized anilines
Comparative Analysis of Synthesis Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Direct acylation | 2-Naphthylacetyl chloride, TEA | DCM | 0–25 | 4 | 65–72 | 98.5 |
| EDC/HOBt coupling | EDC, HOBt | DMF | 0–25 | 16 | 85–92 | 99.8 |
| Schotten-Baumann | NaOH, acyl chloride | H₂O/Et₂O | 0–5 | 2 | 58–63 | 97.2 |
| Microwave-assisted | DCC, DMAP | THF | 80 | 0.5 | 88–90 | 99.5 |
Key observations :
-
Polar aprotic solvents (DMF, THF) enhance reactivity in coupling reactions
-
Microwave irradiation reduces reaction time by 96% compared to conventional heating
-
Acyl chloride purity directly impacts Schotten-Baumann yields (R² = 0.89 in controlled trials)
Process Optimization Strategies
Solvent Selection and Reaction Kinetics
Kinetic studies reveal second-order dependence on both reactants in DCM (k = 0.018 L·mol⁻¹·min⁻¹), while DMF exhibits pseudo-first-order kinetics due to its solvating power. Solvent screening identified optimal dielectric constants (ε) between 30–40 for maximal conversion:
Byproduct Suppression Techniques
Common byproducts include:
-
N,N-Diphenylacetamide (from over-acylation): Controlled by slow acyl chloride addition
-
2-Naphthylacetic acid (hydrolysis product): Minimized using molecular sieves (3Å)
-
Oligomers : Suppressed by maintaining concentrations <0.5 M
Purification and Characterization
Crystallization Optimization
Ethanol-water systems produce needle-like crystals with:
-
Melting point : 148–150°C
-
Particle size : 50–200 μm (controlled by cooling rate)
-
Purity : >99% by HPLC (C18 column, MeCN:H₂O 70:30)
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, naphthyl-H), 7.82–7.40 (m, 10H, Ar-H), 3.85 (s, 2H, CH₂)
-
IR (KBr): 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials achieved 92% yield using:
-
Reactor type : Tubular (ID 2 mm, L 10 m)
-
Residence time : 8 minutes
-
Throughput : 15 kg/day
Environmental Impact Assessment
-
E-factor : 18.7 (batch) vs. 6.2 (continuous)
-
Solvent recovery : 95% DMF via fractional distillation
Q & A
Q. Q1: What are the standard protocols for synthesizing 2-(2-naphthyl)-N-phenylacetamide, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves coupling 2-naphthylacetic acid derivatives with aniline under amide-forming conditions. A common approach uses chloroacetyl chloride (or bromoacetyl chloride) reacting with 2-naphthol derivatives in the presence of a base like K₂CO₃ in DMF. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 3:1) and confirmed by disappearance of starting materials . For intermediates like 2-chloro-N-phenylacetamides, purification is often omitted to prioritize rapid synthesis of derivatives for biological screening .
Q. Q2: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming aromatic protons (δ 7.2–8.5 ppm) and the acetamide carbonyl (δ ~168–170 ppm).
- FTIR : A strong carbonyl stretch (C=O) near 1650–1680 cm⁻¹ confirms the amide bond.
- XRD Crystallography : Tools like OLEX2 are used for resolving crystal structures, particularly for validating stereochemistry in derivatives .
Advanced Synthesis Optimization
Q. Q3: How can reaction yields for this compound derivatives be improved in halogenation or azide substitution reactions?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions.
- Temperature Control : Refluxing in mixed solvents (e.g., xylene/water) improves azide substitution efficiency (e.g., NaN₃ reactions, 60–80% yield) .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate halogen exchange in chloroacetamide intermediates .
Q. Q4: What strategies resolve low crystallinity in this compound derivatives during XRD analysis?
Methodological Answer:
- Crystallization Optimization : Slow evaporation from ethanol/water mixtures promotes crystal growth.
- Additive Screening : Small amounts of co-solvents (e.g., DMSO) or salts (e.g., NaNO₃) can stabilize crystal lattices .
Biological Activity and Mechanism
Q. Q5: How can researchers design experiments to assess the bioactivity of this compound against cancer targets like TRPM4?
Methodological Answer:
- In Vitro Assays : Use prostate cancer cell lines (e.g., PC-3, LNCaP) for cytotoxicity screening (MTT assay).
- Molecular Docking : Tools like AutoDock Vina model interactions with TRPM4 channels, prioritizing hydrogen bonding (amide group) and hydrophobic interactions (naphthyl group) .
- SAR Studies : Synthesize analogs with substituents on the phenyl or naphthyl rings to evaluate activity trends .
Q. Q6: What methodologies validate the selectivity of this compound derivatives for enzyme inhibition?
Methodological Answer:
- Enzyme Assays : Compare IC₅₀ values against related enzymes (e.g., kinases vs. TRPM4) using fluorescence-based activity assays.
- Competitive Binding Studies : Use radiolabeled ligands or SPR to measure binding affinity and specificity .
Data Contradictions and Reproducibility
Q. Q7: How should researchers address discrepancies in reported bioactivity data for this compound analogs?
Methodological Answer:
Q. Q8: Why might crystallization attempts for this compound fail, and how can this be mitigated?
Methodological Answer:
- Polymorphism Screening : Test multiple solvents (e.g., methanol, dichloromethane) to identify stable polymorphs.
- Seeding Techniques : Introduce pre-formed microcrystals to induce nucleation .
Structural and Functional Relationships
Q. Q9: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
Q. Q10: How can researchers identify key impurities in this compound synthesis?
Methodological Answer:
- LC-MS/MS : Detect byproducts (e.g., unreacted aniline or di-substituted derivatives) with m/z thresholds.
- Isolation via Prep-HPLC : Collect and characterize impurities for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
